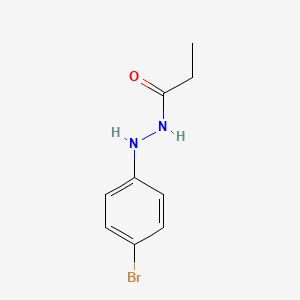

N'-(4-bromophenyl)propanehydrazide

Description

Structure

3D Structure

Properties

CAS No. |

42095-80-7 |

|---|---|

Molecular Formula |

C9H11BrN2O |

Molecular Weight |

243.10 g/mol |

IUPAC Name |

N'-(4-bromophenyl)propanehydrazide |

InChI |

InChI=1S/C9H11BrN2O/c1-2-9(13)12-11-8-5-3-7(10)4-6-8/h3-6,11H,2H2,1H3,(H,12,13) |

InChI Key |

QJWLIGNFPMIGKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NNC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Computational and Theoretical Investigations of N 4 Bromophenyl Propanehydrazide

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding ligand-target interactions.

The binding mode describes the specific orientation and interactions of the ligand. For hydrazone derivatives, which are structurally related to hydrazides, docking studies have revealed that the azomethine group (-NHN=CH-) is a key pharmacophoric feature. chula.ac.th In pyrazolo[3,4-d]pyrimidin-4(5H)-ones linked to hydrazide-hydrazones, the NH group of the hydrazone fragment was observed to form a crucial hydrogen bond with MET-A-769 in the EGFR binding site. nih.gov The presence of a bulky halogen atom, such as bromine, can enhance cytotoxic activity by contributing to the stability of the enzyme-ligand complex. nih.gov

| Compound Class | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Steroidal Pyrazoline Derivatives | SARS-CoV-2 Omicron Protease | -7.3 to -7.7 |

| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase | Higher than standard drug erlotinib |

The stability of a ligand-protein complex is dictated by interactions with specific amino acid residues in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. In studies of novel hydrazide hydrazone derivatives, a p-bromo phenyl ring was found to engage in a pi-alkyl interaction with a methionine residue (Met 69). mdpi.com Furthermore, pi-alkyl interactions were also observed with isoleucine (Ile 61, 77, and 131) and proline (Pro 62) residues, while a pi-anion interaction was formed with a glutamic acid residue (Glu 33). mdpi.com In the case of steroidal compounds, the nitro group was frequently involved in hydrogen bonding with a serine residue (SER514) of the SARS-CoV-2 Omicron variant. nih.gov For pyrazolo-pyrimidinone conjugates, a key hydrogen bond with MET-A-769 and a Pi-Sulfur bond with MET-A-742 were identified as critical for binding. nih.gov

Molecular Dynamics Simulations to Elucidate Complex Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the physical movements of atoms and molecules over time. In drug design, MD simulations are used to assess the stability of a ligand-protein complex and to understand the conformational changes that may occur upon binding. The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.

While specific MD simulation data for N'-(4-bromophenyl)propanehydrazide is not available, studies on related hydrazone compounds have employed this technique. For instance, MD simulations were performed on halogenated hydrazones to evaluate their potential as breast cancer inhibitors. chula.ac.th In another study on novel hydrazide hydrazone derivatives, MD simulations were used to analyze the most active compounds, and the binding free energies were calculated using the Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) method. mdpi.com Such analyses help to confirm the stability of the docked pose and provide a more accurate estimation of the binding affinity by accounting for the dynamic nature of the system.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules. These methods can predict a wide range of properties, including molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used to optimize the geometry of molecules and to calculate their electronic properties. Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalent and non-covalent interactions, and charge transfer within a molecule.

| Computational Method | Key Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energy gap, electronic properties. nih.govresearchgate.netnih.gov | Predicts the three-dimensional structure and chemical reactivity. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, hyperconjugative interactions, intramolecular charge transfer, molecular stability. researchgate.netnih.govmalayajournal.org | Elucidates the electronic interactions that stabilize the molecule. |

In Silico Predictions of Biological Potential and Toxicity

In silico methods are increasingly used in the early stages of drug discovery to predict the biological potential and toxicity of new chemical entities. These predictive models can help to prioritize compounds for further experimental testing and to identify potential safety liabilities.

For related halogenated hydrazone compounds, in silico toxicity prediction was performed using servers like vNN-ADMET. chula.ac.th Such platforms can predict various pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives also included predictions of ADME properties, which are crucial for a compound's potential as a drug. nih.gov The use of such predictive tools is essential for modern drug development, although the accuracy of these predictions can be limited, especially for novel chemical structures, and they often require expert evaluation. nih.govnih.gov

Biological Activity Spectrum of N 4 Bromophenyl Propanehydrazide and Its Derivatives

Antimicrobial Efficacy

The antimicrobial potential of various compounds structurally related to N'-(4-bromophenyl)propanehydrazide has been explored, revealing a range of activities against bacteria, fungi, and mycobacteria.

Antibacterial Activity Profiles

Direct studies on the antibacterial properties of this compound are not prominent in the available literature. However, research on its analogs, particularly those incorporating the 4-bromophenyl moiety, has demonstrated notable antibacterial action.

For instance, N-(4-bromophenyl)furan-2-carboxamide, a related amide, has shown significant efficacy against several clinically important drug-resistant bacteria. nih.gov This compound was found to be particularly effective against New Delhi metallo-beta-lactamase (NDM)-positive Acinetobacter baumannii. nih.gov

Similarly, derivatives of pyrazine (B50134) carboxamide have been synthesized and evaluated for their antibacterial properties. One such compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, and its derivatives have been tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). mdpi.com Among the synthesized compounds, one derivative demonstrated the most potent antibacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com

Another related molecule, 4-(4-bromophenyl)-thiosemicarbazide, has been shown to possess antibacterial activity. nih.gov The increased electron density on the hydrazinic end of the thiosemicarbazide (B42300) chain, due to the presence of the bromine atom, is suggested to contribute to its enhanced antibacterial effect compared to its chlorine analog. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Acinetobacter baumannii (NDM-positive) | Effective activity | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Salmonella Typhi (XDR) | MIC: 6.25 mg/mL | mdpi.com |

| 4-(4-bromophenyl)-thiosemicarbazide | Not specified | Enhanced antibacterial activity | nih.gov |

Antifungal Activity Profiles

The antifungal potential of derivatives of this compound has been investigated, with several studies highlighting their efficacy against various fungal pathogens.

A series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives were synthesized and evaluated for their antifungal activity. researchgate.netsemanticscholar.org Several of these compounds exhibited good antifungal activity when compared to the standard drug Ketoconazole. researchgate.netsemanticscholar.org Some derivatives demonstrated a broad spectrum of antimicrobial activity at low concentrations, with Minimum Inhibitory Concentrations (MICs) ranging from 8-16 µg/mL. researchgate.net

Furthermore, a newly synthesized guanidine (B92328) compound, characterized as spermidine (B129725) tri-substituted by guanidine moieties in benzylamine-4-bromoaniline groups, displayed promising antifungal activity. nih.gov This compound was particularly effective against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii, showing a selective index higher than 10. nih.gov It was the only compound in its series to show activity against Candida spp. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| N'-(3-bromophenyl)-...acetohydrazide derivatives | Not specified | Good antifungal activity, MICs: 8-16µg/mL | researchgate.net |

| Spermidine tri-substituted by guanidine moieties in benzylamine-4-bromoaniline groups | Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, Paracoccidioides lutzii, Candida spp. | Selective index >10 | nih.gov |

Antimycobacterial Activity

Specific data on the antimycobacterial activity of this compound is not available in the reviewed literature. However, research into related heterocyclic compounds has shown promise. A study on a series of novel 1,4-benzoxazin-2-one derivatives demonstrated potent antimycobacterial activity against various strains of Mycobacterium tuberculosis, including drug-resistant ones. nih.gov The minimum inhibitory concentrations for these compounds ranged from 2 to 8 μg/mL. nih.gov While not direct derivatives, these findings suggest that the broader chemical space around hydrazide-containing compounds warrants further investigation for antitubercular agents.

Anti-biofilm Formations

There is no direct evidence in the reviewed scientific literature to suggest that this compound has activity against biofilm formation. The study of anti-biofilm agents is a growing field, with research focusing on various natural and synthetic compounds. For instance, polyphenols like tannic acid and 1,4-naphthoquinone (B94277) have been investigated for their ability to inhibit biofilm formation in various bacteria. nih.govnih.gov However, compounds with the specific structure of this compound have not been highlighted in this context.

Antiviral Potentials

The antiviral properties of this compound have not been specifically documented. The ongoing search for novel antiviral agents has led to the investigation of a wide range of chemical structures.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)

There is no direct scientific evidence to indicate that this compound inhibits the SARS-CoV-2 main protease (Mpro). The research on SARS-CoV-2 Mpro inhibitors is extensive, with a focus on peptidomimetic compounds and other small molecules that can fit into the active site of the enzyme. While flavonoids and other natural compounds have been investigated for their potential to inhibit SARS-CoV-2 targets, the specific role of this compound in this area remains unexplored. nih.gov

Anticancer Activity

Hydrazide derivatives have garnered significant attention in medicinal chemistry as a promising class of compounds in the search for new anticancer agents. The core structure of these compounds provides a versatile scaffold for modifications that can lead to potent and selective anticancer activity. Research has highlighted that the presence and position of certain substituents, such as a 4-bromophenyl group, can be crucial for their cytotoxic effects. nih.govmdpi.com

Cytotoxic Effects on Cancer Cell Lines

Derivatives of hydrazide have demonstrated notable cytotoxic effects across a range of human cancer cell lines. Studies have shown that specific structural features are essential for this activity. For instance, the inclusion of a 4-bromophenyl moiety has been identified as a key element for the anticancer potential of some related compounds. nih.govmdpi.com

In one study, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.govmdpi.com The findings indicated that the compounds were generally more effective against the U-87 cell line. nih.gov Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone emerged as the most potent compound against the glioblastoma cells. mdpi.com Interestingly, its analogues that contained bromine, chlorine, methyl, methoxy, and hydroxyl substituents showed significantly lower activity. mdpi.com

Another investigation into N1-[(substituted phenyl) benzylidene] benzohydrazides revealed moderate to significant inhibitory activity against human lung cancer cell lines (A-549). pharmainfo.in The study suggested that the core hydrazone group (-CONH-N=CH-) is likely responsible for the observed cytotoxic effects. pharmainfo.in

The table below summarizes the cytotoxic activity of selected hydrazide derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | Human Glioblastoma (U-87), Triple-Negative Breast Cancer (MDA-MB-231) | More cytotoxic against U-87 cells. nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human Glioblastoma (U-87) | Most active compound against this cell line. mdpi.com |

| N1-[(substituted phenyl) benzylidene] benzohydrazides | Human Lung Cancer (A-549) | Moderate to significant inhibitory activity. pharmainfo.in |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical), MCF-7 (Breast) | Reduced cell viability with IC50 values of 2.3 µM and 5.7 µM, respectively. mdpi.com |

Anti-inflammatory and Analgesic Properties

Hydrazide and N-acylhydrazone derivatives are recognized for their significant potential as anti-inflammatory and analgesic agents. nih.govnih.gov Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.govnih.gov

Various studies have employed preclinical models to evaluate these properties. The carrageenan-induced paw edema model in rats is a standard method for assessing anti-inflammatory activity, while the acetic acid-induced writhing test in mice is commonly used for analgesic evaluation. nih.govnih.gov

Research on nicotinic acid hydrazide derivatives showed that compounds with nitro substituents at the ortho and meta positions were the most potent anti-inflammatory agents, with activity comparable to the standard drug diclofenac (B195802) sodium. hygeiajournal.com Another study synthesized a series of hydrazide and hydrazine (B178648) derivatives and found that several compounds produced a significant reduction in the writhing response in mice, with one derivative showing a higher inhibitory effect than mefenamic acid. nih.gov

It has been noted, however, that simply replacing the carboxylic acid group of an existing NSAID like mefenamic acid with an N-arylhydrazone moiety does not necessarily enhance anti-inflammatory properties. nih.gov The specific structural arrangement and substituents play a crucial role. For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide demonstrated superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, when compared to acetylsalicylic acid. researchgate.net

Antioxidant Capacities

The hydrazide-hydrazone scaffold is a focal point for the development of novel antioxidants. pensoft.net These compounds are evaluated for their ability to scavenge free radicals using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) tests. pensoft.netnih.gov

A study on new hydrazide-hydrazone derivatives of a pyrrole (B145914) ring identified two compounds, ethyl 5-(4-bromophenyl)-1-(2-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate and ethyl 5-(4-bromophenyl)-1-(3-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate, as the most effective radical scavengers in the series. nih.gov Density functional theory (DFT) studies suggested that their efficacy comes from their capacity to donate hydrogen atoms and single electrons to neutralize free radicals. nih.gov

In another research effort, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and screened. nih.govepa.gov The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide was found to be approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. nih.govepa.gov Furthermore, a derivative of S-substituted triazolethione containing a 4-bromophenyl group demonstrated antioxidant activity 1.13 times higher than ascorbic acid. nih.gov

Other Pharmacological Activities of Hydrazide Derivatives

The versatile structure of hydrazide derivatives has led to their exploration for a wide array of pharmacological uses beyond those previously mentioned. nih.govsaspublishers.com

Anticonvulsant Activity

The search for new antiepileptic drugs with improved safety profiles is a significant area of medicinal chemistry, and hydrazide/hydrazone derivatives have emerged as a promising class of compounds. saspublishers.comnih.govbohrium.com Their anticonvulsant potential is typically assessed in preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov

A pharmacophore model for anticonvulsant activity often includes a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor group, features that can be incorporated into hydrazide structures. nih.govnih.gov For example, a series of 3-(2-(substitutedbenzylidene)hydrazinyl)-N-(substituted benzo[d]thiazol-2-yl)-propanamides were synthesized based on this model, and two compounds from the series showed activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine. nih.govnih.govscispace.com Another study found that 2-(4-Hydroxybenzylidene)-N-(2-chlorophenyl)hydrazinecarboxamide was highly active in both the MES and 6 Hz psychomotor seizure tests. researchgate.net

Molecular Mechanisms of Action and Specific Biological Targets

Enzymatic Inhibition

While the inhibitory potential of N'-(4-bromophenyl)propanehydrazide against several key enzymes has been a subject of interest, direct experimental data for this specific compound is largely absent. Research has instead focused on derivatives and related molecules.

DNA Gyrase and Topoisomerase Inhibition

There is no direct evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of DNA gyrase or topoisomerase. However, studies on derivatives, such as N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide and 2-(4'-bromophenyl)-6-nitrobenzoxazole, have demonstrated inhibitory activity against these bacterial and eukaryotic enzymes, respectively. nih.govresearchgate.net For instance, certain N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues have shown potent inhibition of Staphylococcus aureus DNA gyrase. nih.govresearchgate.netplos.org Similarly, some 2-substituted benzoxazole (B165842) derivatives containing a 4-bromophenyl group have been identified as inhibitors of human topoisomerase I and IIα. researchgate.net These findings suggest that the 4-bromophenyl pharmacophore can be a component of molecules targeting these enzymes, but the activity of the specific propanehydrazide has not been reported.

Urease Inhibition

No specific studies demonstrating the urease inhibitory activity of this compound have been found. Research on other compounds containing a 4-bromophenyl group, such as 4-bromophenyl boronic acid, has shown urease inhibition. nih.gov However, this does not directly imply similar activity for this compound.

Alkaline Phosphatase Inhibition

Direct experimental data on the inhibition of alkaline phosphatase by this compound is not available. The broader class of compounds with a brominated phenyl ring has been investigated for this activity. For example, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide and L-p-Bromotetramisole oxalate (B1200264) have been identified as alkaline phosphatase inhibitors. nih.gov These findings highlight the potential for bromophenyl-containing structures to interact with this enzyme, but specific data for the target compound is lacking.

Receptor and Protein Interaction Modulations

Specific interactions of this compound with biological receptors or the modulation of protein-protein interactions have not been documented in the scientific literature. While the 4-bromophenyl group is present in various biologically active molecules, the specific contributions and binding modes of this compound in receptor or protein interactions remain uncharacterized.

Interaction with Key Cellular Proteins

While direct protein targets of this compound are a subject of ongoing investigation, studies on structurally related bromophenyl and hydrazide-containing compounds suggest potential interactions with various cellular proteins involved in cancer progression. The presence of the bromophenyl group can facilitate hydrophobic and halogen bonding interactions within protein binding pockets, potentially leading to the inhibition of their functions. The hydrazide moiety, being a good hydrogen bond donor and acceptor, can also contribute to the stable binding of the molecule to its protein targets. Further research is required to identify the specific protein interactome of this compound to fully elucidate its mechanism of action.

VEGFR-2 Enzyme Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.govdovepress.com While direct enzymatic assays on this compound are not extensively reported, the structural motifs present in the molecule are found in other known VEGFR-2 inhibitors. mdpi.comresearchgate.net The 4-bromophenyl moiety, for instance, is a common feature in various kinase inhibitors, where it often occupies a hydrophobic region in the ATP-binding site of the enzyme. nih.gov The propanehydrazide linker could potentially interact with the hinge region of the kinase, a common binding mode for many kinase inhibitors. Molecular modeling and enzymatic studies are needed to confirm the direct inhibitory effect of this compound on VEGFR-2 and to quantify its potency.

Cellular Pathway Modulation in Anticancer Activity

The interaction of this compound with its molecular targets can trigger a cascade of events within the cell, leading to the modulation of critical signaling pathways that control cell survival, proliferation, and resistance to therapy.

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. nih.govresearchgate.net Similarly, arresting the cell cycle at specific checkpoints prevents cancer cells from dividing and proliferating. nih.gov Research on related hydrazide derivatives has shown their ability to induce both apoptosis and cell cycle arrest in various cancer cell lines. nih.govnih.gov For instance, some hydrazonoyl halides have been reported to cause cell cycle arrest at the G2/M phase and to upregulate pro-apoptotic proteins like BAX and p53. nih.gov It is hypothesized that this compound may share these capabilities, potentially through the activation of intrinsic or extrinsic apoptotic pathways and by modulating the expression of key cell cycle regulatory proteins.

Inhibition of Tumor Angiogenesis

As mentioned earlier, the potential inhibition of VEGFR-2 by this compound directly links to the inhibition of tumor angiogenesis. nih.gov By blocking the signaling cascade initiated by the binding of VEGF to its receptor, the compound could prevent the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This anti-angiogenic effect would effectively starve the tumor, limiting its growth and preventing its spread to other parts of the body.

Modulation of Multi-Drug Resistance (MDR)

Multi-drug resistance is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. A key player in MDR is the overexpression of efflux pumps like P-glycoprotein, which actively transport drugs out of the cancer cell. The potential of this compound to modulate MDR has not been specifically studied. However, the structural characteristics of the molecule, particularly the lipophilic bromophenyl group, could influence its interaction with these efflux pumps. Further investigations are warranted to determine if this compound can act as an MDR modulator, potentially reversing resistance to other chemotherapeutic agents.

Metal Chelation Properties of Hydrazides

The ability of hydrazide derivatives to form stable complexes with metal ions is a well-documented and significant aspect of their chemistry. This chelating capability is central to many of their biological and industrial applications. The specific compound, this compound, is anticipated to share these general properties, although specific research on its metal chelation was not found in the reviewed literature. The following discussion is based on the established principles of hydrazide coordination chemistry, drawing from studies on structurally related compounds.

Hydrazides are versatile ligands, primarily due to the presence of multiple donor atoms, namely the two nitrogen atoms of the hydrazine (B178648) moiety and the carbonyl oxygen atom. This arrangement allows them to bind to a single metal ion at multiple points, forming a stable chelate ring. The coordination can occur in several ways, often involving a tautomeric shift from the keto form to the enol form, which can then be deprotonated to form a strong bond with the metal ion.

The chelation process is influenced by several factors, including the nature of the metal ion, the pH of the medium, the solvent used, and the specific substituents on the hydrazide molecule. For instance, the presence of the electron-withdrawing bromo group on the phenyl ring of this compound is expected to influence the electronic properties of the hydrazide and, consequently, its coordination behavior.

Research on analogous compounds, such as those with a 4-(p-bromophenyl)thiazolylhydrazone moiety, has demonstrated that these ligands typically act as bidentate or tridentate chelators. researchgate.net In these complexes, the azomethine nitrogen and a sulfur or oxygen atom are common coordination sites. researchgate.netresearchgate.net Studies on various transition metal complexes with hydrazone ligands reveal the formation of stable octahedral, square planar, or tetrahedral geometries, depending on the metal ion and the ligand structure. researchgate.netresearchgate.net

For example, studies on Co(II), Ni(II), and Cu(II) complexes with ligands containing a 4-(p-bromophenyl)thiazolylhydrazone component have shown that these metals form complexes with an octahedral geometry. researchgate.net The infrared spectra of these complexes typically show a shift in the C=N (azomethine) and C=O (carbonyl) stretching frequencies upon coordination with the metal ion, confirming the involvement of these groups in the chelation.

While specific experimental data for this compound is not available in the cited literature, the general principles of hydrazide chelation strongly suggest that it would form stable complexes with a variety of transition metals. The expected coordination would involve the carbonyl oxygen and the terminal nitrogen of the hydrazine group.

Structure Activity Relationship Sar Studies of N 4 Bromophenyl Propanehydrazide and Its Analogues

Role of the Hydrazide Functional Group

The hydrazide group (-CONHNH2) is a cornerstone of the biological activity observed in this class of compounds. mdpi.comnih.gov It serves as a versatile scaffold that can be readily modified to produce a wide array of derivatives, including hydrazones, through condensation with various aldehydes and ketones. mdpi.comimpactfactor.org This functional group is a key structural element in several clinically used drugs, highlighting its importance in medicinal chemistry. mdpi.com

The hydrazide moiety's ability to form hydrogen bonds and coordinate with metal ions makes it a valuable feature for interacting with biological targets. nih.gov This capacity for interaction is fundamental to the mechanisms of action for many bioactive hydrazides. Furthermore, the hydrazide group can act as a synthon for the creation of various heterocyclic compounds like oxadiazoles, triazoles, and pyrazoles, which often exhibit their own significant biological properties. mdpi.com

Impact of the Azomethine (-NHN=CH-) Pharmacophore on Biological Activity

The condensation of the hydrazide group with aldehydes results in the formation of a hydrazone, which contains the characteristic azomethine (-NHN=CH-) linkage. This pharmacophore is a critical determinant of the biological profiles of these derivatives. The azomethine group is not merely a linker but an active participant in the molecule's interaction with biological systems. mdpi.comnih.gov

The presence of the -NHN=CH- group introduces a degree of rigidity and specific stereoelectronic properties to the molecule. The nitrogen and hydrogen atoms within this group can act as hydrogen bond donors and acceptors, facilitating binding to enzyme active sites or receptors. nih.gov The biological activity of hydrazone derivatives has been shown to be dependent on the nature of the substituent attached to the azomethine carbon. For instance, the introduction of aromatic or heteroaromatic rings at this position can significantly modulate the compound's antimicrobial, anti-inflammatory, or anticancer activities. nih.gov

Influence of the Bromophenyl Moiety on Biological Activities

The 4-bromophenyl group is a significant contributor to the biological effects of N'-(4-bromophenyl)propanehydrazide and its analogues. The presence and position of the bromine atom on the phenyl ring have been shown to be critical for activity. Halogen atoms, like bromine, can influence a molecule's properties in several ways.

The bromine atom is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and reach its target. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.

SAR studies on related hydrazone derivatives have demonstrated that the nature and position of the substituent on the phenyl ring are crucial. For example, in some series of anti-inflammatory hydrazones, compounds with a 4-fluorophenyl or 4-tolyl group were found to be more potent than those with a 4-bromophenyl group, indicating a delicate balance of electronic and steric factors. nih.gov Conversely, in other contexts, the 4-bromophenyl substituent has been associated with potent biological activity.

The following table summarizes the influence of different substituents on a phenyl ring in hydrazone derivatives on their anti-inflammatory activity, as observed in a carrageenan-induced paw edema model.

| Substituent on Phenyl Ring | Relative Anti-inflammatory Activity |

| 4-Tolyl | More Effective |

| 4-Fluorophenyl | More Effective |

| 4-Bromophenyl | Less Effective |

| 4-N,N-dimethylaminophenyl | Less Effective |

This table is a generalized representation based on findings from related hydrazone derivatives and illustrates the principle of substituent effects.

Effects of Substitutions on the Propane (B168953) Backbone and Terminal Groups

In broader SAR studies of related chemical scaffolds, the nature of the linking group between two key pharmacophores has been shown to be important. For example, in a series of tetrahydroisoquinoline-based inhibitors, linkers such as –CH2– or –CONH– were found to be more effective than –CO– or –COCH2– linkers. nih.gov This suggests that the precise positioning of the terminal groups is critical for target binding. While not directly studying this compound, these findings highlight the general principle that the linker's composition and length are key variables in SAR.

Introducing substituents on the propane backbone can also influence activity by creating steric hindrance or new interaction points. The terminal groups, which can be modified through the hydrazide moiety, play a crucial role in defining the compound's pharmacological profile.

Molecular Hybridization as a Strategy for Enhanced Activity and Selectivity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create a hybrid compound with improved affinity, enhanced activity, and potentially a better selectivity profile or a dual mode of action.

For hydrazide-hydrazone derivatives, this strategy is particularly relevant. The hydrazide core of this compound can be linked to other pharmacologically active moieties. For instance, a common approach is to condense the hydrazide with an aldehyde or ketone that is itself a known bioactive scaffold. This can result in hybrid molecules that leverage the biological activities of both parent structures. nih.gov

Examples of this strategy include the combination of the hydrazone pharmacophore with moieties known for their anti-inflammatory, antimicrobial, or anticancer properties. The goal is to develop synergistic effects or to overcome drug resistance mechanisms.

Conformational Flexibility and Tautomerism on Biological Activity

The biological activity of this compound and its analogues is also influenced by their three-dimensional structure, including conformational flexibility and the potential for tautomerism. The hydrazone linkage (-CONH-N=C-) can exist in different isomeric forms (E/Z isomers) and can also exhibit keto-enol or amide-imidol tautomerism.

The specific conformation and tautomeric form of the molecule can significantly affect its ability to bind to a biological target. The rotational freedom around single bonds in the propane backbone and the hydrazide linkage allows the molecule to adopt various conformations. One of these conformations is likely to be the "bioactive conformation" that fits optimally into the target's binding site.

Computational studies, such as molecular docking, are often employed to predict the preferred binding modes and conformations of these molecules. These studies can help to rationalize the observed SAR and guide the design of new analogues with improved activity by locking the molecule into a more favorable conformation or by modifying its electronic properties to favor a specific tautomeric form. researchgate.net

Emerging Research Directions and Future Perspectives

Design of Novel Scaffolds based on N'-(4-bromophenyl)propanehydrazide

The core structure of this compound serves as a versatile starting point for chemical synthesis, allowing for the creation of diverse molecular scaffolds. The design of these new structures often involves modifying the propanehydrazide moiety to introduce different functional groups and ring systems. This chemical diversification is a key strategy for exploring and optimizing the biological activity of the parent compound.

A common approach involves the cyclization of the hydrazide portion to form various heterocyclic rings, such as thiazoles, pyrazoles, or triazoles. For instance, derivatives incorporating a thiazole (B1198619) ring have been synthesized and evaluated for their potential as antimicrobial and antiproliferative agents. researchgate.net In one such study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and showed promising in vitro activity against both bacterial and fungal species. researchgate.net

Another strategy focuses on creating carboxamide derivatives. For example, researchers have synthesized pyrazine (B50134) carboxamides, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, and evaluated their biological effects. mdpi.com These modifications aim to enhance the compound's interaction with specific biological targets, potentially leading to improved efficacy.

Furthermore, the synthesis of Schiff bases from hydrazide precursors is a well-established method for generating novel compounds with a wide range of biological activities. The reaction of the terminal nitrogen of the hydrazide with various aldehydes and ketones can produce a library of new chemical entities for screening.

The table below summarizes the biological activities of some reported derivatives containing a bromophenyl moiety, illustrating the impact of scaffold modification.

| Derivative Class | Specific Compound Example | Biological Activity Investigated | Key Findings |

| Thiazole Derivatives | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, Anticancer | Promising activity against Gram-positive and Gram-negative bacteria, and fungal species. researchgate.net |

| Pyrazine Carboxamides | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Antibacterial (XDR S. Typhi), Alkaline Phosphatase Inhibition | MIC of 6.25 µg/mL against XDR S. Typhi; IC50 of 1.469 ± 0.02 µM for alkaline phosphatase. mdpi.com |

| Benzamides | N-(4-bromophenyl)-4-hydroxybenzamide | Antimicrobial | Synthesis and characterization reported. nanobioletters.com |

Advanced Preclinical Evaluation Methodologies

The preclinical assessment of novel scaffolds derived from this compound employs a range of sophisticated in vitro and in silico techniques to characterize their biological activity and mechanism of action. These methodologies are crucial for identifying promising lead compounds for further development.

In Vitro Assays: A primary step in preclinical evaluation is the screening of new compounds for specific biological activities using in vitro assays. For antimicrobial testing, the turbidimetric method is often used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. researchgate.net For assessing anticancer potential, the Sulforhodamine B (SRB) assay is a common method to measure cell proliferation and cytotoxicity in cancer cell lines, such as the MCF-7 breast cancer line. researchgate.net

Enzyme inhibition assays are also critical for evaluating the mechanism of action. For example, the inhibitory activity of pyrazine carboxamide derivatives against alkaline phosphatase was determined to quantify their potency, yielding IC50 values. mdpi.com Similarly, for compounds designed to target other enzymes, specific assays are employed to measure their inhibitory effects.

In Silico Methods: Computational techniques, particularly molecular docking, play a significant role in modern preclinical evaluation. researchgate.netmdpi.com Molecular docking simulations are used to predict the binding mode and affinity of a synthesized compound with its putative biological target. researchgate.net This approach provides valuable insights into the structure-activity relationship (SAR), helping to explain why certain structural modifications lead to enhanced biological activity. nanobioletters.com By visualizing the interactions between the compound and the active site of a target protein, researchers can rationally design more potent and selective derivatives.

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govmdpi.com The structural features of this compound and its derivatives make them interesting candidates for exploration within this paradigm. The design of multi-target agents often involves the combination or integration of different pharmacophores—the essential molecular features responsible for a drug's biological activity. nih.govresearchgate.net

Strategies for designing multi-target ligands from a core scaffold like this compound include:

Pharmacophore Hybridization: This involves linking two or more distinct pharmacophores to create a single molecule capable of interacting with multiple targets. researchgate.net For example, a derivative could be designed to incorporate features known to inhibit both a specific kinase and a histone deacetylase (HDAC). researchgate.net

Scaffold Modification: By systematically modifying the this compound structure, it may be possible to develop compounds that exhibit affinity for several related or unrelated targets. This approach relies on screening the new compounds against a panel of targets to identify multi-target profiles.

The rationale behind this approach is that simultaneously modulating multiple pathways involved in a disease can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms. nih.gov While specific multi-target applications of this compound itself are still an emerging area of research, the principles of multi-target drug design provide a clear roadmap for future investigations. mdpi.comfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.